![molecular formula C17H20N6OS B299428 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B299428.png)
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, fungi, and bacteria.
Biochemical and physiological effects:
Studies have shown that 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has a low toxicity profile and does not cause significant harm to normal cells. However, further studies are needed to fully understand its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide in lab experiments is its low toxicity profile. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which may affect its efficacy in certain experiments.
Future Directions
There are several future directions for the study of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide. One direction is to further investigate its potential as an anticancer, antifungal, and antibacterial agent. Another direction is to study its potential use in drug delivery systems. Additionally, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
The synthesis of 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide involves the reaction of 4-phenyl-3H-1,2,4-triazole-3-thiol with 4-(1,3,5-trimethyl-1H-pyrazol-4-ylamino)butanoic acid in the presence of a coupling reagent. The resulting compound is then purified using column chromatography.
Scientific Research Applications
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has also been studied for its potential use as an antifungal and antibacterial agent.
properties
Product Name |
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide |
---|---|
Molecular Formula |
C17H20N6OS |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C17H20N6OS/c1-11-16(12(2)22(4)21-11)18-15(24)10-25-17-20-19-13(3)23(17)14-8-6-5-7-9-14/h5-9H,10H2,1-4H3,(H,18,24) |
InChI Key |
XQWPKFSEGQKERE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C |
Origin of Product |
United States |
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